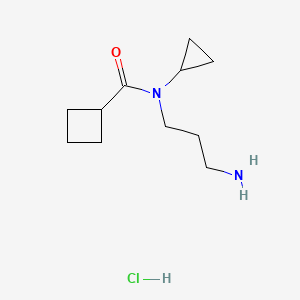![molecular formula C13H14N2O B1523803 4-[2-(Pyridin-4-yl)ethoxy]aniline CAS No. 1183036-74-9](/img/structure/B1523803.png)
4-[2-(Pyridin-4-yl)ethoxy]aniline
Übersicht
Beschreibung
“4-[2-(Pyridin-4-yl)ethoxy]aniline” is a chemical compound with the molecular formula C13H14N2O . It contains a total of 31 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of “4-[2-(Pyridin-4-yl)ethoxy]aniline” is characterized by a pyridine ring attached to an aniline group via an ethoxy bridge . The molecule has a molecular weight of 214.26 .Wissenschaftliche Forschungsanwendungen
Drug Design and Pharmaceutical Applications
4-[2-(Pyridin-4-yl)ethoxy]aniline: is a compound that can be utilized in the design of new pharmaceuticals. Its structure, which includes a pyridine ring and an aniline moiety, makes it a valuable intermediate in medicinal chemistry. The pyridine component is known for its bioisosteric properties with benzene, often resulting in compounds with enhanced biological activity and lower toxicity . This compound could be used to develop novel drugs targeting various diseases, leveraging its potential to interact with biological targets due to its structural features.
Chemical Synthesis
This compound is also significant in chemical synthesis as a building block for complex molecules. Its reactive aniline group can undergo various transformations, such as acylation, sulfonylation, and alkylation, providing a pathway to synthesize a wide range of derivatives with potential applications in different chemical sectors .
Agrochemical Research
The pyridine ring in 4-[2-(Pyridin-4-yl)ethoxy]aniline is structurally similar to nicotine, a natural insecticide. This similarity suggests that derivatives of this compound could be explored for developing new agrochemicals, such as insecticides or herbicides with novel modes of action and potentially lower environmental impact .
Neuroscience Research
Given the structural similarity of 4-[2-(Pyridin-4-yl)ethoxy]aniline to compounds that interact with neurotransmitter receptors, it could be used in neuroscience research. It may serve as a scaffold for synthesizing molecules that modulate neurotransmitter systems, aiding in the study of brain function and the development of treatments for neurological disorders .
Eigenschaften
IUPAC Name |
4-(2-pyridin-4-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEVPZRVPKMDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-4-yl)ethoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate](/img/structure/B1523725.png)
![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)




![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)




![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)